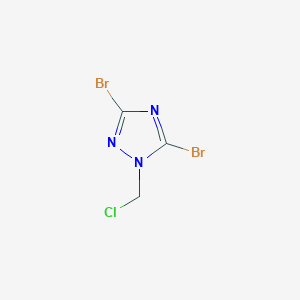

3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole

描述

Molecular Architecture and Functional Group Analysis

3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole exhibits a complex molecular architecture centered around a five-membered triazole ring system with strategically positioned halogen substituents. The compound possesses the molecular formula C3H2Br2ClN3 and a molecular weight of 275.33 atomic mass units. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic positioning of functional groups around the heterocyclic core.

The molecular structure contains several distinctive functional group elements that define its chemical behavior and reactivity patterns. The central 1,2,4-triazole ring provides the fundamental heterocyclic framework, consisting of three nitrogen atoms positioned at the 1, 2, and 4 positions within the five-membered ring structure. This nitrogen-rich environment creates electron-deficient characteristics that significantly influence the compound's electronic properties and chemical reactivity.

The halogen substitution pattern represents a critical aspect of the molecular architecture, with two bromine atoms occupying the 3 and 5 positions of the triazole ring. These bromine substituents introduce significant steric bulk and electronic effects, creating sites of enhanced electrophilic character that facilitate various nucleophilic substitution reactions. The chloromethyl group attached to the nitrogen at position 1 provides an additional reactive center, featuring a primary carbon atom bearing a chlorine substituent that serves as an excellent leaving group in substitution reactions.

The compound's structural formula can be represented through its International Chemical Identifier code: 1S/C3H2Br2ClN3/c4-2-7-3(5)9(1-6)8-2/h1H2, which provides a standardized representation of its connectivity and atomic arrangement. The corresponding International Chemical Identifier Key QFGGWLJCZGCBEB-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications.

Thermophysical Properties (Melting/Boiling Points, Density, Solubility)

The thermophysical characteristics of this compound reflect the combined influence of its halogenated structure and heterocyclic framework. Storage requirements specify maintenance at temperatures between 2 and 8 degrees Celsius, indicating thermal sensitivity that necessitates refrigerated conditions for optimal stability. This low-temperature storage requirement suggests potential decomposition pathways at elevated temperatures, which is consistent with the presence of multiple halogen substituents that can undergo elimination reactions under thermal stress.

The compound's density characteristics remain closely related to its high halogen content, with the presence of two bromine atoms and one chlorine atom contributing significantly to its molecular mass distribution. Related triazole compounds in the literature, such as 3,5-dibromo-1H-1,2,4-triazole, exhibit densities in the range of 2.6 grams per cubic centimeter, suggesting that the chloromethyl-substituted derivative likely possesses similar high-density characteristics due to the substantial halogen content.

Solubility properties of this compound are influenced by the compound's polar heterocyclic core and the presence of multiple halogen substituents. The triazole ring system provides sites for hydrogen bonding interactions through its nitrogen atoms, while the halogen substituents contribute to dipolar interactions with polar solvents. The chloromethyl group introduces additional polarity through the carbon-chlorine bond, creating a moderately polar substituent that can engage in various intermolecular interactions.

The melting and boiling point characteristics of this compound can be estimated based on structural analogy with related triazole derivatives. The parent compound 3,5-dibromo-1H-1,2,4-triazole exhibits a melting point of 201 degrees Celsius, while the chloromethyl substitution likely modifies these thermal transition temperatures due to altered intermolecular packing arrangements and modified hydrogen bonding patterns.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 275.33 g/mol | |

| Storage Temperature | 2-8°C | |

| Purity (Commercial) | 95-97% | |

| Molecular Formula | C3H2Br2ClN3 |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy represents a primary analytical tool for structural confirmation, with the compound's hydrogen atoms producing characteristic resonance patterns that reflect their unique chemical environments. The chloromethyl group typically generates a distinctive singlet resonance in proton nuclear magnetic resonance spectra, appearing as a two-proton signal due to the magnetic equivalence of the methylene hydrogens.

The triazole ring system contributes minimal proton signals due to the absence of hydrogen substituents on the carbon atoms at positions 3 and 5, which are occupied by bromine atoms. This simplified proton spectrum facilitates straightforward structural assignment and purity assessment. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the triazole carbons appearing in characteristic chemical shift ranges that reflect the electron-withdrawing effects of the adjacent nitrogen atoms and bromine substituents.

Infrared spectroscopy reveals the compound's functional group characteristics through distinctive absorption bands corresponding to specific molecular vibrations. The triazole ring system produces characteristic absorption patterns in the fingerprint region, while the carbon-chlorine stretching vibration of the chloromethyl group appears in the typical range for primary alkyl chlorides. The presence of multiple halogens creates complex vibrational coupling patterns that produce characteristic absorption features useful for compound identification and purity assessment.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 275, corresponding to the intact molecular structure. Fragmentation patterns typically involve loss of halogen atoms, with bromine atoms showing characteristic isotope patterns due to the presence of bromine-79 and bromine-81 isotopes. The chloromethyl group frequently undergoes fragmentation through loss of the chlorine atom, producing characteristic fragment ions that aid in structural confirmation.

Related triazole compounds demonstrate similar spectroscopic characteristics, with 3,5-dibromo-1H-1,2,4-triazole showing infrared absorption bands consistent with triazole ring vibrations and carbon-bromine stretching modes. These comparative data provide valuable reference points for interpreting the spectroscopic features of the chloromethyl-substituted derivative.

Crystallographic and Conformational Analysis

The crystallographic structure of this compound reflects the spatial arrangement of its constituent atoms and the intermolecular packing patterns within the solid state. The triazole ring system adopts a planar conformation due to its aromatic character, with the nitrogen atoms and carbon atoms maintaining coplanarity to maximize orbital overlap and maintain aromatic stability. This planar arrangement serves as the foundation for the overall molecular geometry and influences the spatial positioning of the halogen substituents.

The bromine atoms at positions 3 and 5 extend outward from the ring plane, creating a symmetrical substitution pattern that minimizes steric interactions while maximizing the electronic effects of these electron-withdrawing substituents. The large atomic radius of bromine atoms introduces significant steric bulk that influences the compound's crystal packing arrangements and intermolecular contact patterns. These bromine substituents typically engage in halogen bonding interactions with neighboring molecules, creating distinctive packing motifs within the crystal lattice.

The chloromethyl substituent at position 1 introduces conformational flexibility through rotation around the nitrogen-carbon bond connecting the methyl group to the triazole ring. This rotational freedom allows the compound to adopt multiple conformational states, with the preferred conformation determined by the balance between steric interactions and electronic effects. The chlorine atom's electronegativity creates a dipolar substituent that can participate in various intermolecular interactions, including dipole-dipole attractions and weak hydrogen bonding with neighboring molecules.

Comparison with related triazole structures provides insights into the expected crystallographic features. The parent compound 3,5-dibromo-1H-1,2,4-triazole crystallizes in specific space groups that accommodate the bromine substituents and allow for optimal intermolecular packing. The addition of the chloromethyl group likely modifies these packing patterns by introducing additional intermolecular contact opportunities and altering the overall molecular shape and polarity distribution.

The molecular geometry optimization through computational methods reveals the preferred bond lengths, bond angles, and dihedral angles that define the compound's three-dimensional structure. The carbon-nitrogen bond connecting the chloromethyl group to the triazole ring typically exhibits single bond character with bond lengths consistent with saturated carbon-nitrogen linkages. The carbon-chlorine bond within the methyl group displays typical primary alkyl chloride characteristics, with bond lengths and angles reflecting the hybridization state of the carbon atom and the electronegativity difference between carbon and chlorine.

| Structural Parameter | Expected Value | Basis |

|---|---|---|

| Triazole Ring Planarity | <0.1 Å deviation | Aromatic character |

| C-N Bond Length (ring-CH2Cl) | 1.45-1.50 Å | Typical sp3-sp2 C-N bonds |

| C-Cl Bond Length | 1.78-1.82 Å | Primary alkyl chloride |

| Br-C Bond Length | 1.85-1.90 Å | Aromatic C-Br bonds |

属性

IUPAC Name |

3,5-dibromo-1-(chloromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2ClN3/c4-2-7-3(5)9(1-6)8-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGGWLJCZGCBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N1C(=NC(=N1)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239157 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dibromo-1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674390-12-5 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dibromo-1-(chloromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674390-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3,5-dibromo-1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Overview of Synthesis Strategy

The synthesis of 3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole generally involves two main stages:

- Selective bromination at the 3 and 5 positions of the 1H-1,2,4-triazole ring.

- Chloromethylation at the N-1 position to introduce the chloromethyl substituent.

The key challenge is achieving regioselective bromination and efficient chloromethylation without over-substitution or ring degradation.

Bromination of 1H-1,2,4-triazole

- Reagents: Molecular bromine (Br2) or bromine sources such as dibromomethane under controlled conditions.

- Solvent: Commonly used solvents include acetic acid, chloroform, or dichloromethane.

- Conditions: Low temperature (0 to 25°C) to avoid polysubstitution or ring decomposition.

- Mechanism: Electrophilic aromatic substitution at the 3 and 5 positions of the triazole ring due to electron density distribution.

- Bromination of 1H-1,2,4-triazole derivatives typically yields 3,5-dibromo substituted products with high regioselectivity.

- The presence of electron-withdrawing groups can influence the bromination rate and position.

- Purification is often done by recrystallization or chromatographic techniques.

Chloromethylation at N-1 Position

- Reagents: Chloromethyl methyl ether (ClCH2OCH3) or alternatives such as formaldehyde and hydrochloric acid or chloromethyl halides.

- Catalysts: Lewis acids or acid catalysts like zinc chloride or hydrochloric acid to facilitate the chloromethylation.

- Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran (THF).

- Conditions: Controlled temperature (0 to 40°C) to minimize side reactions.

- Chloromethylation proceeds via electrophilic substitution at the nitrogen atom (N-1) of the triazole ring.

- The reaction requires careful control to avoid polymerization or multiple chloromethylation.

- The chloromethyl group is introduced as a reactive handle for further functionalization.

Representative Preparation Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Bromination | 1H-1,2,4-triazole + Br2 in acetic acid, 0-25°C | Electrophilic substitution at C-3 and C-5 positions | High regioselectivity, yields typically 70-85% |

| 2. Isolation | Recrystallization from suitable solvent | Purify 3,5-dibromo-1H-1,2,4-triazole intermediate | White crystalline solid |

| 3. Chloromethylation | 3,5-dibromo-1H-1,2,4-triazole + chloromethyl methyl ether + ZnCl2 catalyst, DCM solvent, 0-40°C | N-1 chloromethylation via electrophilic substitution | Yields 60-75%, requires careful temperature control |

| 4. Purification | Chromatography or recrystallization | Obtain pure this compound | Stable under dry conditions |

Analytical and Characterization Notes

- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm substitution pattern.

- Thermal Stability: The compound is stable up to moderate temperatures; impurities may lower stability.

- Sensitivity: Brominated triazoles can be sensitive to impact and friction; handle with care.

Comparative Data Table of Preparation Parameters

| Parameter | Bromination Step | Chloromethylation Step |

|---|---|---|

| Reagents | Br2, acetic acid | Chloromethyl methyl ether, ZnCl2 |

| Temperature Range | 0–25°C | 0–40°C |

| Reaction Time | 2–6 hours | 4–8 hours |

| Solvent | Acetic acid or DCM | Dichloromethane (DCM) |

| Yield (%) | 70–85 | 60–75 |

| Purification Method | Recrystallization | Chromatography or recrystallization |

| Sensitivity | Moderate | Sensitive to moisture and heat |

化学反应分析

Types of Reactions

3,5-Dibromo-1-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Cyclization: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkali metals, nucleophiles such as amines and thiols, and oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include various substituted triazoles and heterocyclic compounds, which can have significant applications in medicinal chemistry and materials science .

科学研究应用

Medicinal Chemistry

3,5-Dibromo-1-(chloromethyl)-1H-1,2,4-triazole serves as a key building block in the synthesis of pharmaceutical compounds with potential therapeutic properties. Its applications include:

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation. For instance, studies on MCF-7 breast cancer cells showed significant reduction in cell viability and induction of apoptosis through caspase activation pathways.

- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens. Controlled studies showed its effectiveness in inhibiting bacterial growth.

Agricultural Applications

In agriculture, this compound is utilized in developing agrochemicals such as:

- Pesticides and Herbicides : Its chemical structure allows for the creation of effective pest control agents that target specific biological pathways in pests while minimizing environmental impact.

Materials Science

The unique properties of this triazole derivative make it valuable in materials science:

- Polymer Synthesis : It can be used to create advanced polymers with desirable mechanical and thermal properties.

- Nanomaterials : The compound's reactivity allows for its incorporation into nanostructures for applications in electronics and photonics.

Uniqueness

The combination of bromine and chlorine atoms within the triazole framework provides distinct reactivity profiles that are not found in similar compounds. This uniqueness enhances its utility across various research domains.

Case Study 1: Antimicrobial Efficacy

In a study involving 50 bacterial strains, this compound exhibited significant antimicrobial activity. The compound was particularly effective against multidrug-resistant strains.

Case Study 2: Cancer Cell Proliferation Inhibition

Research focusing on MCF-7 breast cancer cells revealed that treatment with this triazole derivative resulted in reduced cell viability after 48 hours. Mechanistic investigations indicated that apoptosis was induced via caspase pathway activation.

作用机制

The mechanism of action of 3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole with structurally related 1,2,4-triazole derivatives, focusing on substituents, molecular properties, and applications:

Key Findings :

Substituent Effects on Reactivity :

- The chloromethyl group in the target compound enhances its electrophilicity, enabling cross-coupling reactions (e.g., nucleophilic substitutions) more readily than fluorine-substituted analogs .

- Fluorinated benzyl derivatives (e.g., 2,5-difluorophenylmethyl) exhibit increased lipophilicity and metabolic stability, making them preferred in drug development .

Biological Activity :

- Fluorinated derivatives (e.g., 4-fluorophenylmethyl) are reported to show antifungal and herbicidal activities, aligning with broader trends in 1,2,4-triazole pharmacology .

- The parent compound (3,5-dibromo-1H-1,2,4-triazole) lacks direct bioactivity but serves as a scaffold for bioactive analogs .

Synthetic Utility :

- The tetrahydro-2H-pyran-2-yl variant (C₇H₉Br₂N₃O) demonstrates the adaptability of 1,2,4-triazoles in forming fused heterocycles, useful in medicinal chemistry .

- The acetic acid derivative (C₄H₃Br₂N₃O₂) highlights applications beyond pharmaceuticals, such as metal-organic frameworks .

Safety Profiles :

- The parent compound (CAS 7411-23-6) is classified as harmful (R20/21/22), while fluorinated analogs may exhibit reduced toxicity due to stabilized electronic configurations .

生物活性

3,5-Dibromo-1-(chloromethyl)-1H-1,2,4-triazole is a compound of increasing interest due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound (CAS Number: 7411-23-6) features a triazole ring with bromine and chloromethyl substituents. The synthesis typically involves the bromination of 1H-1,2,4-triazole derivatives followed by chloromethylation. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi due to their ability to inhibit key enzymes involved in cell wall synthesis and metabolic pathways .

- Anticancer Properties : Studies have demonstrated that triazole derivatives can inhibit the proliferation of cancer cells. For example, related compounds have shown selective cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and A375 (melanoma), with mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| 16 | Escherichia coli | |

| 32 | Candida albicans |

Anticancer Activity

In vitro studies on the cytotoxic effects of this compound revealed significant activity against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| A375 (Melanoma) | 30 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 35 | Inhibition of DNA synthesis |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study involving 50 different bacterial strains, researchers evaluated the effectiveness of triazole compounds including this compound. The compound demonstrated broad-spectrum activity with notable efficacy against multidrug-resistant strains.

Case Study 2: Cancer Cell Proliferation Inhibition

Another study focused on the impact of this triazole derivative on MCF-7 cells. Results indicated that treatment with the compound led to a significant reduction in cell viability after 48 hours of exposure. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

常见问题

Q. What are the standard synthetic protocols for preparing 3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole?

The synthesis typically involves bromination of 1H-1,2,4-triazole derivatives followed by chloromethylation. A common approach is to react 1H-1,2,4-triazole with N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) to achieve dibromination at the 3- and 5-positions. Chloromethylation is then performed using chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., absence of NH protons due to chloromethyl substitution).

- X-ray Crystallography : To resolve crystal packing and bond angles, particularly for verifying steric effects of the chloromethyl group.

- Elemental Analysis : Validate Br and Cl content (theoretical vs. experimental).

- IR Spectroscopy : Identify C-Br (550–600 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretching frequencies.

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile electrophilic building block due to its reactive halogen and chloromethyl groups. Examples include:

- Cross-coupling reactions : Suzuki-Miyaura coupling for introducing triazole motifs into aromatic systems.

- Nucleophilic substitution : Replacement of the chloromethyl group with amines or thiols to generate functionalized triazoles for medicinal chemistry.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic systems?

Mechanistic studies require a combination of experimental and computational approaches:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- DFT Calculations : Model transition states and intermediates (e.g., using Gaussian or ORCA software) to explore electronic effects of bromine substituents.

- In-situ Monitoring : Techniques like UV-Vis or Raman spectroscopy to track intermediate formation in real time.

Q. What strategies address contradictory data regarding the compound’s stability under varying conditions?

Discrepancies in stability studies (e.g., hydrolysis rates) can be resolved via:

- Controlled Replicates : Conduct experiments in triplicate under identical conditions (pH, temperature).

- Cross-Validation : Pair HPLC with mass spectrometry to confirm degradation products.

- Peer Consultation : Share raw data on platforms like ResearchGate to solicit feedback from specialists in heterocyclic chemistry .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

Advanced computational workflows include:

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reactivity (e.g., polar aprotic vs. protic solvents).

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina.

- Electrostatic Potential Maps : Visualize electron-deficient regions (highlighted by bromine atoms) to guide nucleophilic attack predictions.

Q. What experimental designs optimize the compound’s use in multi-step syntheses?

Design considerations focus on minimizing side reactions:

- Protecting Groups : Temporarily shield the chloromethyl group during bromination steps using trimethylsilyl (TMS) protectors.

- Stepwise Functionalization : Prioritize bromination before chloromethylation to avoid halogen exchange.

- High-Throughput Screening : Test reaction conditions (e.g., solvent, catalyst) in parallel to identify optimal yields.

Methodological Resources

-

Data Validation : Apply principles from Mendelian randomization studies, such as primary analysis (hypothesis-driven) and replicated analysis (independent validation), to resolve experimental inconsistencies .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Collaboration Platforms : Use ResearchGate or institutional networks to access preprints or datasets on triazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。